2-(2-chlorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(6-indol-1-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c21-15-6-2-4-8-17(15)27-12-20(26)24-18-11-19(23-13-22-18)25-10-9-14-5-1-3-7-16(14)25/h1-11,13H,12H2,(H,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMINYGOTRTAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)COC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chlorophenoxy acetic acid derivative, which is then coupled with an indole-pyrimidine intermediate under specific reaction conditions. The coupling reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets. The indole and pyrimidine moieties allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of acetamide and heterocyclic derivatives. Below is a comparative analysis with structurally or functionally related compounds (Table 1), followed by detailed discussions.
Table 1: Key Properties of 2-(2-Chlorophenoxy)-N-[6-(1H-Indol-1-yl)Pyrimidin-4-yl]Acetamide and Analogues
| Compound Name (Identifier) | Core Structure | Key Functional Groups | Hypothesized Mode of Action |
|---|---|---|---|
| This compound (Target) | Acetamide-pyrimidine-indole | Chlorophenoxy, indole, pyrimidine | Auxin signaling disruption, enzyme inhibition |
| 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide (†) | Chloroacetamide | Chloroacetamide, methoxyalkyl chain | Very-long-chain fatty acid (VLCFA) inhibition |
| 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine (‡) | Triazine | Chloro, ethylamino, isopropylamino | Photosystem II (PSII) inhibition |
| 2-[4-(Methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione (§) | Benzoylcyclohexanedione | Methylsulfonyl, nitro, diketone | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibition |
Comparison with Chloroacetamide Derivatives (e.g., Compound †)
The target compound shares a chloroacetamide backbone with † but diverges in its heterocyclic substitution. While † is a classical VLCFA inhibitor used in pre-emergent grass weed control, the pyrimidine-indole system in the target compound likely alters its bioavailability and target specificity.
Comparison with Triazine Herbicides (e.g., Compound ‡)
Triazines like ‡ inhibit PSII by binding to the D1 protein. In contrast, the target compound’s pyrimidine-indole structure lacks the triazine ring, suggesting a distinct mechanism. However, the chlorophenoxy group could mimic auxin-like activity, enabling broadleaf weed control similar to phenoxy herbicides (e.g., 2,4-D). This dual functionality may broaden its spectrum compared to triazines, which are less effective on mature weeds .
Comparison with HPPD Inhibitors (e.g., Compound §)
HPPD inhibitors like § disrupt carotenoid biosynthesis. Unlike §, which causes leaf bleaching, the target compound may induce uncontrolled growth in susceptible plants, a hallmark of auxin mimics. Its acetamide group could also enhance soil persistence relative to §’s nitro-diketone system .
Research Findings and Hypotheses
- Selectivity: The indole-pyrimidine system may reduce non-target toxicity compared to classical chloroacetamides (†) or triazines (‡), which affect plant and microbial metabolism broadly.
- Resistance Management : Structural complexity could delay resistance evolution, a critical issue with triazines and HPPD inhibitors.
- Efficacy Gaps: Preliminary modeling suggests weaker VLCFA inhibition than † but stronger auxin-like activity than 2,4-D.
Biological Activity
The compound 2-(2-chlorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a chlorophenoxy group linked to an indole-pyrimidine moiety. This unique structure may contribute to its biological effects.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. Specifically, the indole and pyrimidine components are known to influence cell signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For instance, derivatives with similar functional groups have shown promising results against various cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A375 | 4.2 | Induces apoptosis |
| Compound B | HCT116 | 0.95 | CDK2 inhibition |
| Compound C | MCF-7 | 1.88 | VEGF inhibition |
These findings suggest that this compound may exhibit similar anticancer properties, although specific data on this compound is limited.
Anti-inflammatory Activity
The compound's structural similarities to known anti-inflammatory agents suggest potential activity in inhibiting inflammatory pathways. For example, compounds targeting cyclooxygenase (COX) enzymes have demonstrated effectiveness in reducing inflammation markers in vitro.
Case Studies
A notable study explored the effects of related pyrimidine derivatives on cancer cells, revealing that modifications in the chemical structure significantly influenced their potency. The study reported that certain substitutions led to enhanced cytotoxicity against cancer cell lines, indicating a structure-activity relationship (SAR) that could be applicable to our compound of interest.
Q & A
Q. How can researchers design derivatives with improved metabolic stability?
- Answer :
- Metabolic Soft Spots : Replace labile groups (e.g., ester → amide) .
- Isotope Labeling : ¹⁴C-tracing identifies major metabolites in microsomal assays .
- CYP450 Inhibition Studies : Screen for interactions using human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
